molecular formula C10H12N2O3 B8326066 Ethyl 4-(N'-hydroxycarbamimidoyl)benzoate

Ethyl 4-(N'-hydroxycarbamimidoyl)benzoate

Cat. No.: B8326066
M. Wt: 208.21 g/mol
InChI Key: TWJNCSRXQUPHRU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(N’-hydroxycarbamimidoyl)benzoate typically involves the reaction of ethyl 4-aminobenzoate with hydroxylamine . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques to achieve the desired purity.

Industrial Production Methods

Industrial production of Ethyl 4-(N’-hydroxycarbamimidoyl)benzoate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors. The product is then subjected to rigorous purification processes to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(N’-hydroxycarbamimidoyl)benzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Ethyl 4-(N’-hydroxycarbamimidoyl)benzoate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(N’-hydroxycarbamimidoyl)benzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study .

Comparison with Similar Compounds

Ethyl 4-(N’-hydroxycarbamimidoyl)benzoate can be compared with other similar compounds, such as:

    Ethyl 4-aminobenzoate: Shares a similar backbone but lacks the hydroxyl and amidine groups.

    Ethyl 4-nitrobenzoate: Contains a nitro group instead of the hydroxyl and amidine groups.

    Ethyl 4-hydroxybenzoate: Has a hydroxyl group but lacks the amidine group.

The uniqueness of Ethyl 4-(N’-hydroxycarbamimidoyl)benzoate lies in its combination of functional groups, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

ethyl 4-(N'-hydroxycarbamimidoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-2-15-10(13)8-5-3-7(4-6-8)9(11)12-14/h3-6,14H,2H2,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWJNCSRXQUPHRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227154-44-0
Record name Ethyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227154-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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